8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole
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Overview
Description
8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole is a heterocyclic compound that features a unique structure combining a fluorine atom, a piperazine ring, and a pyrimidoindole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that indole derivatives impact a wide range of biochemical pathways and their downstream effects.
Pharmacokinetics
Modifications at the c-7 position of the piperazine ring in ciprofloxacin derivatives have been shown to affect their pharmacological profile, including recognition by efflux transporters and cellular accumulation . This suggests that similar modifications in 8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole could potentially influence its pharmacokinetic properties and bioavailability.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole typically involves multi-step reactions starting from readily available precursors. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of reagents and solvents is also optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidoindole compounds .
Scientific Research Applications
8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: A fluoroquinolone antibiotic with a similar mechanism of action but different structural features.
Ciprofloxacin: Another fluoroquinolone with a broader spectrum of activity and different pharmacokinetic properties.
Levofloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole is unique due to its pyrimidoindole core, which provides distinct chemical and biological properties compared to other fluoroquinolones. Its structure allows for specific interactions with molecular targets, potentially leading to improved efficacy and reduced resistance .
Properties
IUPAC Name |
8-fluoro-4-piperazin-1-yl-5H-pyrimido[5,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5/c15-9-1-2-11-10(7-9)12-13(19-11)14(18-8-17-12)20-5-3-16-4-6-20/h1-2,7-8,16,19H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKUPPZIOZIVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2NC4=C3C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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